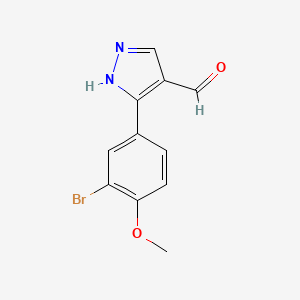

3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds such as 3-Bromo-4-methoxybenzaldehyde involves the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . Another synthesis method involves the reaction of 1-(3-bromo-4-methoxyphenyl)ethan-1-one with benzaldehyde derivatives .Molecular Structure Analysis

The molecular structure of a related compound, 3-Bromo-4-methoxyphenyl mesylate, includes a total of 23 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ether (aromatic), and 1 sulfonate .Scientific Research Applications

Synthesis and Biological Applications

Antimicrobial and Antioxidant Properties : A study conducted by Gurunanjappa, Kameshwar, and Kariyappa (2017) explored the synthesis of formylpyrazole analogues, including those with methoxy substitutions, and evaluated their in vitro antimicrobial and antioxidant susceptibilities. Their research indicates promising antimicrobial activities and significant free radical scavenging abilities for compounds with specific substitutions (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Heterocyclic Compound Synthesis : The reaction of similar compounds with dinucleophiles was investigated by Neidlein and Schröder (1992), leading to the synthesis of heteroanellated methano[10]annulenes. This demonstrates the utility of bromo-carbaldehyde derivatives in creating complex heterocyclic structures with potential biological applications (Neidlein & Schröder, 1992).

Photophysical Studies : Singh et al. (2013) conducted solvatochromic and single-crystal studies on a closely related compound, revealing insights into its photophysical properties in different solvents. This research is crucial for understanding the optical properties of pyrazole derivatives, which could be beneficial for designing materials with specific photophysical characteristics (Singh et al., 2013).

Synthetic Methods and Molecular Docking : Ryzhkova, Ryzhkov, and Elinson (2020) discussed the electrochemically induced synthesis of a new compound with potential biomedical applications, including the regulation of inflammatory diseases. Their findings highlight the versatility of pyrazole derivatives in synthesizing compounds with significant biological relevance (Ryzhkova, Ryzhkov, & Elinson, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may influence pathways related to carbon-carbon bond formation.

Result of Action

It is known that similar compounds can contribute to the formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .

properties

IUPAC Name |

5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(4-9(10)12)11-8(6-15)5-13-14-11/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSUQXSEQIKPAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)

![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)

![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)

![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2709790.png)

![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)